Elevated Lipophilicity (logP 3.2) Distinguishes the 3-Bromo Derivative from Non-Brominated Difluoromethoxy-Phenylacetonitriles
The target compound exhibits a computed XLogP3-AA value of 3.2, positioning it approximately 0.9 log units above its non-brominated congeners 2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile (logP 2.36) and 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile (experimental logP 2.28) [1]. This enhanced lipophilicity, conferred by the bromine atom, places the compound squarely within the optimal logP range for CNS drug candidates (2–4) and provides a measurable advantage for membrane permeability in cell-based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / experimental logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 (experimental logP = 2.37 reported by Chembase) |
| Comparator Or Baseline | 2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile: logP = 2.36; 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile: logP = 2.28 |
| Quantified Difference | +0.84 to +0.92 log units higher than non-brominated analogs |
| Conditions | PubChem XLogP3-AA computation; vendor-reported experimental logP values |
Why This Matters
A ~0.9 log unit increase in lipophilicity significantly enhances membrane permeability potential, making this compound more suitable for lead optimization programs targeting intracellular or CNS targets where non-brominated analogs may fail due to insufficient partitioning.
- [1] Chembase.cn. 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile, CBID 261343. LogP = 2.28; Hydrophobicity (logP) = 1.668. View Source
- [2] PubChem. 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile. Computed Properties: XLogP3-AA = 3.2. View Source
